(4R,5R)-4,5,6-trihydroxy-2-oxohexanal
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Overview
Description
3-Deoxy-galactosone: is a 1,2-dicarbonyl compound that originates from the degradation of galactose. It is formed in food during Maillard and caramelization reactions . This compound is also detected in galactose-free food items such as apple juice and beer . It has a molecular formula of C6H10O5 and a molecular weight of 162.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Deoxy-galactosone can be synthesized through the reaction of galacturonic acid and bromo-galactose, as well as through the reduction of galacturonic acid derivatives .
Industrial Production Methods: it is known that this compound can be formed during the Maillard and caramelization reactions in food processing .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy-galactosone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of 3-Deoxy-galactosone, such as 3-deoxyglucosone and 3,4-dideoxyglucosone-3-ene .
Scientific Research Applications
3-Deoxy-galactosone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Deoxy-galactosone involves its formation as a degradation product of galactose. It is formed through the intermediate 3,4-dideoxyglucosone-3-ene from 3-deoxyglucosone . This compound can further react to form various other degradation products, impacting the flavor and stability of food products .
Comparison with Similar Compounds
3-Deoxyglucosone: Another 1,2-dicarbonyl compound formed from glucose degradation.
Galactosone: A related compound also originating from the degradation of galactose.
Methylglyoxal: A minor degradation product in food items.
Uniqueness: 3-Deoxy-galactosone is unique due to its specific formation pathway and its presence in both galactose-containing and galactose-free food items . Its role in the Maillard and caramelization reactions also distinguishes it from other similar compounds .
Properties
IUPAC Name |
(4R,5R)-4,5,6-trihydroxy-2-oxohexanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHLOWZNKRZSN-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CO)O)O)C(=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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